Trifluralin-Imazethapyr mixt.

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

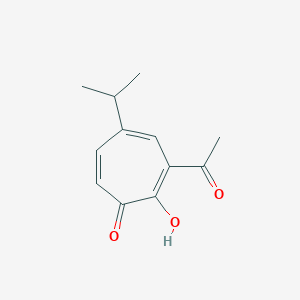

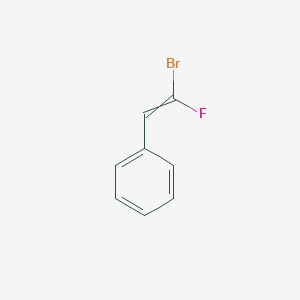

Trifluralin-Imazethapyr mixture is a combination of two herbicides, trifluralin and imazethapyr, used primarily for weed control in agricultural settings. Trifluralin is a pre-emergence herbicide that inhibits root development in germinating seeds, while imazethapyr is a post-emergence herbicide that inhibits the acetolactate synthase enzyme, crucial for plant growth. This mixture is particularly effective in controlling a wide range of broadleaf and grassy weeds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trifluralin: Trifluralin is synthesized through the nitration of dipropylamine followed by reaction with trifluoromethylbenzene. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents.

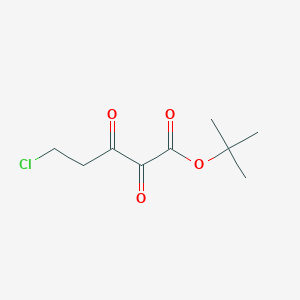

Imazethapyr: Imazethapyr is synthesized by reacting 2-ethyl-3-pyridinecarboxylic acid with 5-oxo-1H-imidazole-2-ylamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of trifluralin and imazethapyr involves large-scale chemical synthesis using the aforementioned methods. The compounds are then formulated into various herbicidal products, often combined with other agents to enhance their efficacy and stability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Both trifluralin and imazethapyr can undergo oxidation reactions, leading to the formation of various degradation products.

Reduction: These compounds can also be reduced under specific conditions, although this is less common in agricultural settings.

Substitution: Trifluralin can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed

Trifluralin: Oxidation can lead to the formation of nitro and hydroxyl derivatives.

Imazethapyr: Oxidation can result in the formation of various carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry

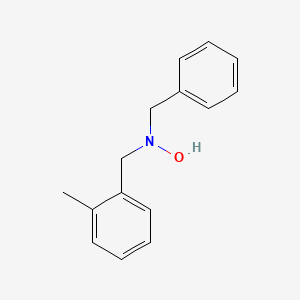

Synthesis of Derivatives: Researchers use trifluralin and imazethapyr as starting materials to synthesize new herbicidal compounds with improved efficacy and reduced environmental impact.

Biology

Weed Control Studies: Extensive research is conducted to understand the effectiveness of these herbicides in controlling different weed species and their impact on crop yield.

Medicine

Toxicology Studies: Studies are conducted to assess the potential health risks associated with exposure to these herbicides.

Industry

Agricultural Practices: The mixture is widely used in agriculture to manage weed populations, thereby improving crop productivity and reducing the need for manual weeding.

Mecanismo De Acción

Trifluralin

Inhibition of Cell Mitosis: Trifluralin disrupts cell division by inhibiting the formation of microtubules, which are essential for mitosis. This action primarily affects the root development of germinating seeds.

Imazethapyr

Inhibition of Acetolactate Synthase (ALS): Imazethapyr inhibits the ALS enzyme, which is crucial for the synthesis of branched-chain amino acids. This inhibition leads to the cessation of cell growth and ultimately plant death.

Comparación Con Compuestos Similares

Similar Compounds

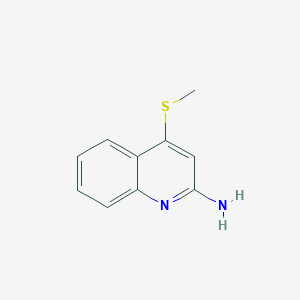

Pendimethalin: Similar to trifluralin, pendimethalin is a dinitroaniline herbicide that inhibits cell division.

Imazapyr: Similar to imazethapyr, imazapyr is an imidazolinone herbicide that inhibits the ALS enzyme.

Uniqueness

Trifluralin: Compared to pendimethalin, trifluralin has a broader spectrum of activity and is more effective in controlling certain weed species.

Imazethapyr: Compared to imazapyr, imazethapyr has a longer residual activity in the soil, providing extended weed control.

This detailed article provides a comprehensive overview of the Trifluralin-Imazethapyr mixture, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Propiedades

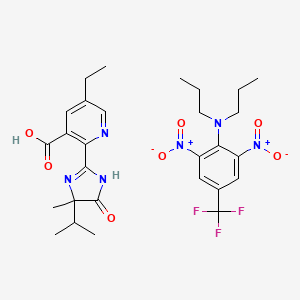

Número CAS |

114655-65-1 |

|---|---|

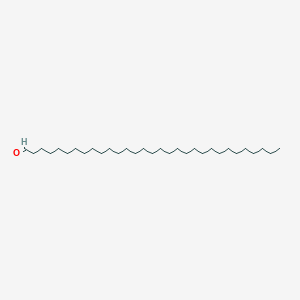

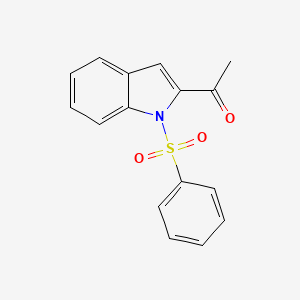

Fórmula molecular |

C28H35F3N6O7 |

Peso molecular |

624.6 g/mol |

Nombre IUPAC |

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H19N3O3.C13H16F3N3O4/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);7-8H,3-6H2,1-2H3 |

Clave InChI |

UWWIGNAAIZHHHW-UHFFFAOYSA-N |

SMILES canónico |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)

![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)